

# "Methyl 3-amino-4-chlorobenzoate" molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3-amino-4-chlorobenzoate

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## An In-Depth Technical Guide to Methyl 3-amino-4-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 3-amino-4-chlorobenzoate**, a key chemical intermediate. We will delve into its core molecular characteristics, synthesis protocols, and critical applications, grounding all information in authoritative data to support advanced research and development endeavors.

## Section 1: Chemical Identity and Molecular Structure

**Methyl 3-amino-4-chlorobenzoate** is a substituted aromatic compound belonging to the aminobenzoate ester family. Its unique arrangement of functional groups—an amine, a chlorine atom, and a methyl ester on a benzene ring—makes it a versatile building block in organic synthesis.

## IUPAC Name and Core Identifiers

The compound is systematically named **methyl 3-amino-4-chlorobenzoate** according to IUPAC nomenclature.<sup>[1]</sup> Its key identifiers are summarized below for unambiguous reference in research and procurement.

Identifier	Value	Source(s)
IUPAC Name	methyl 3-amino-4-chlorobenzoate	<a href="#">[1]</a>
CAS Number	40872-87-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	185.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	3-Amino-4-chlorobenzoic acid methyl ester	<a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	LOCJPOYKBUUVKU- UHFFFAOYSA-N	<a href="#">[1]</a>

## Molecular Structure

The structure consists of a central benzene ring. The methyl ester group (-COOCH<sub>3</sub>) defines the parent benzoate structure and is located at position 1. The amino group (-NH<sub>2</sub>) is at position 3, and the chlorine atom (-Cl) is at position 4. This specific substitution pattern dictates its reactivity and utility in further chemical modifications.

Caption: 2D structure of **methyl 3-amino-4-chlorobenzoate**.

## Section 2: Physicochemical & Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental for its application in experimental settings, including reaction monitoring and quality control.

## Physical Properties

**Methyl 3-amino-4-chlorobenzoate** is typically a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[\[2\]](#)

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[2][5]
Melting Point	81 - 85 °C	[5]
Boiling Point	292.1 °C at 760 mmHg	[2]
Density	1.311 g/cm <sup>3</sup>	[2]
Solubility	Insoluble in water; Soluble in ethanol, dichloromethane	[2]

## Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity. Key spectral features are outlined below.

Technique	Key Data / Peaks	Interpretation
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, an amine (NH <sub>2</sub> ) singlet, and a methyl (CH <sub>3</sub> ) singlet.	Confirms the presence and distinct chemical environments of all proton-containing functional groups.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the ester, aromatic carbons (with distinct shifts due to substituents), and the methyl carbon.	Verifies the carbon backbone and the presence of the ester functionality.
IR Spectroscopy	Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-Cl stretching, and aromatic C-H and C=C bonds.	Identifies the key functional groups present in the molecule.
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight (185.61 g/mol), along with characteristic fragmentation patterns.	Confirms the molecular weight and provides evidence for the structural arrangement.

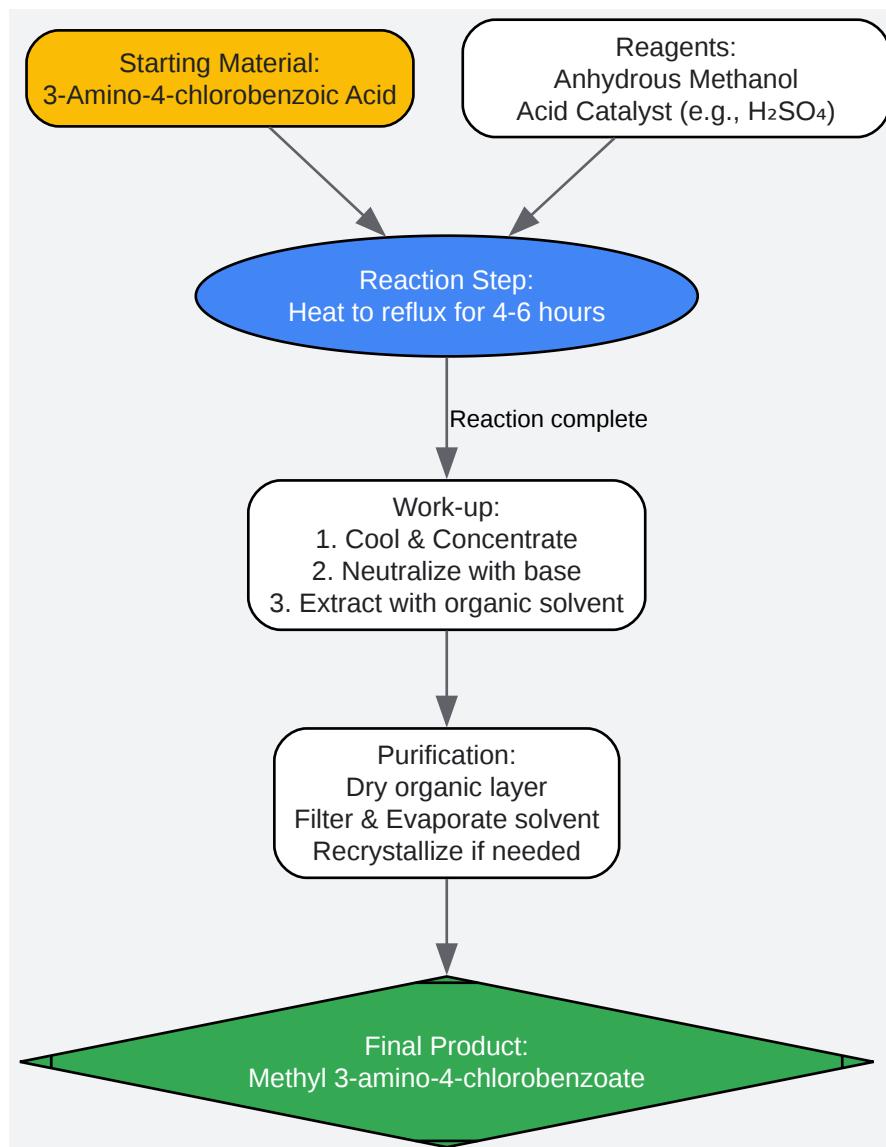
Note: Specific peak shifts and coupling constants can be found in spectral databases such as ChemicalBook.[\[6\]](#)

## Section 3: Synthesis and Mechanism

The most direct and common route for preparing **Methyl 3-amino-4-chlorobenzoate** is the esterification of its corresponding carboxylic acid, 3-Amino-4-chlorobenzoic acid.

### Primary Synthetic Route: Fischer Esterification

This synthesis is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol (methanol) in the presence of an acid catalyst.



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Caption: General workflow for the synthesis of **Methyl 3-amino-4-chlorobenzoate**.

## Detailed Experimental Protocol

This protocol is adapted from a standard, high-yield esterification procedure for a structurally similar compound, providing a reliable method for laboratory synthesis.[\[7\]](#)

### Materials:

- 3-Amino-4-chlorobenzoic acid

- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-chlorobenzoic acid (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an ice bath to cool.
- Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the cooled solution. The addition is exothermic and should be performed with caution.
- Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
- Neutralization & Extraction: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure **Methyl 3-amino-4-chlorobenzoate**.

## Mechanistic Causality

The use of a strong acid catalyst is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium; therefore, using excess methanol and removing water as it forms (which is facilitated by the dehydrating nature of  $\text{H}_2\text{SO}_4$ ) drives the reaction toward the formation of the ester product.

## Section 4: Applications in Research and Development

The trifunctional nature of **Methyl 3-amino-4-chlorobenzoate** makes it a valuable intermediate in several high-value chemical industries.

- Pharmaceutical Synthesis: This compound serves as a crucial starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. While direct applications are proprietary, the scaffold is of high interest. For instance, the closely related isomer, 4-amino-3-chloro benzoate ester, has been used to develop novel derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors for potential cancer therapies.<sup>[8][9][10]</sup> This highlights the value of the amin-chloro-benzoate framework in medicinal chemistry.
- Proteomics Research: The compound is listed as a product for proteomics research, where it may be used as a building block for creating specific probes, tags, or cross-linking agents for studying protein interactions and functions.<sup>[4]</sup>
- Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other pigments.<sup>[2]</sup> The specific substitution pattern on this molecule can be used to tune the color and stability of resulting dye molecules.

## Section 5: Safety and Handling

As with any laboratory chemical, proper handling of **Methyl 3-amino-4-chlorobenzoate** is essential to ensure personnel safety.

### Hazard Identification

The compound is associated with several GHS hazard classifications.[\[1\]](#)

Hazard Class	GHS Statement	Precaution
Skin Corrosion/Irritation	H315: Causes skin irritation	Wear protective gloves and clothing.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Wear eye and face protection.
Acute Toxicity (Oral, Dermal, Inhalation)	H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled	Avoid ingestion, skin contact, and inhaling dust.
Specific Target Organ Toxicity	H335: May cause respiratory irritation	Use only in a well-ventilated area.

### Recommended Procedures

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
- Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)